molecular formula C11H7FN2O2 B1362397 2-(4-Fluorophenyl)-5-nitropyridine CAS No. 886361-78-0

2-(4-Fluorophenyl)-5-nitropyridine

Cat. No. B1362397
M. Wt: 218.18 g/mol
InChI Key: IXAGUEHBMXZMNQ-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)-5-nitropyridine” is likely a compound that contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The molecule also contains a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .


Synthesis Analysis

While specific synthesis methods for “2-(4-Fluorophenyl)-5-nitropyridine” are not available, similar compounds are often synthesized through reactions involving aromatic substitution, where a substituent on an aromatic ring is replaced by another .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)-5-nitropyridine” would likely involve a pyridine ring attached to a fluorophenyl group. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

The chemical reactions of “2-(4-Fluorophenyl)-5-nitropyridine” would likely involve electrophilic aromatic substitution, given the presence of the aromatic pyridine and phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorophenyl)-5-nitropyridine” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Pathways: The compound 2-(4-Fluorophenyl)-5-nitropyridine can be derived from various synthesis pathways. For instance, a related compound, 2-chloro-5-fluoropyridine, has been synthesized through diazotization and thermolysis processes, providing insights into similar synthetic routes for 2-(4-Fluorophenyl)-5-nitropyridine (Hand & Baker, 1989).

Medicinal Chemistry

  • Potential in Neuroimaging: A study on N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, which are analogs involving fluoropyridin, demonstrated their high affinity as 5-HT1A receptor antagonists. This highlights the potential of fluoropyridin derivatives in neuroimaging, particularly in PET radioligands for neuropsychiatric disorders (García et al., 2014).

Material Science and Spectroscopy

  • Optical Properties and Applications: Compounds related to 2-(4-Fluorophenyl)-5-nitropyridine, like 5-nitro-2-(p-fluorophenyl)benzoxazole, have been studied for their vibrational spectroscopic properties. This research provides valuable information on the potential applications of similar compounds in material science and spectroscopy (Mary et al., 2008).

Chemical Engineering

  • Use in Synthesis of Acyl Fluorides: A study demonstrated the synthesis of acyl fluorides via palladium-catalyzed fluoro-carbonylation using 2-(difluoromethoxy)-5-nitropyridine. This indicates the utility of related nitropyridine compounds in chemical synthesis and engineering (Liang et al., 2020).

Nonlinear Optics

  • Molecular Complexation in Nonlinear Optics: The study of molecular complexes formed with compounds like 4-hydroxy-4'-nitrobiphenyl/stilbene and 4-substituted pyridine-1-oxide, closely related to 2-(4-Fluorophenyl)-5-nitropyridine, offers insights into their application in nonlinear optics. This research can provide a basis for understanding the optical properties of 2-(4-Fluorophenyl)-5-nitropyridine in similar contexts (Muthuraman et al., 2001).

Safety And Hazards

Safety data sheets for similar compounds suggest that they may cause skin and eye irritation, and may be harmful if inhaled . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

2-(4-fluorophenyl)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAGUEHBMXZMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382507
Record name 2-(4-fluorophenyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-5-nitropyridine

CAS RN

886361-78-0
Record name 2-(4-fluorophenyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MLN Rao, RJ Dhanorkar - Tetrahedron, 2015 - Elsevier
This study describes the palladium-catalyzed couplings of iodopyridines, chloropyridines, and chloroquinoline with atom-economic BiAr 3 reagents in sub-stoichiometric loadings. Mono-…
Number of citations: 16 www.sciencedirect.com
V Ramakrishna, MJ Rani… - European Journal of …, 2017 - Wiley Online Library
The Suzuki–Miyaura cross‐coupling (SMC) reactions of several heteroaryl chlorides, benzyl chlorides, and aryl acid chlorides with (hetero)arylboron reagents have been investigated in …

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